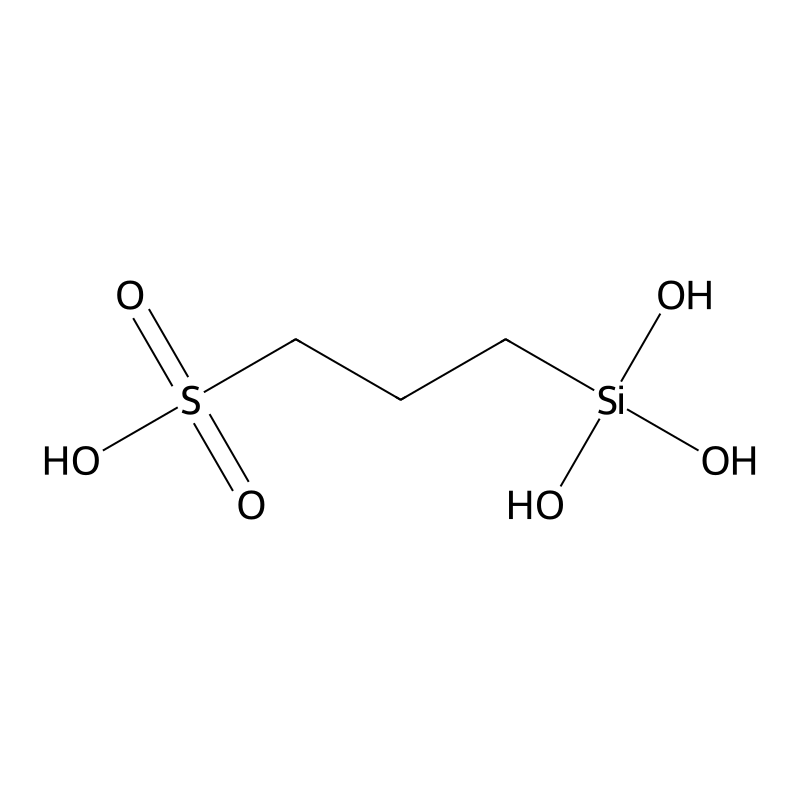

3-(Trihydroxysilyl)propanesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Modification

TPS finds use as a modifier for catalysts, particularly those involving vanadium. Vanadium-based catalysts are employed in a range of reactions including oxidative dehydrogenation of alkanes to alkenes, methanol oxidation to formaldehyde, and ammoxidation processes MDPI: .

The key lies in the bifunctional nature of TPS. It possesses both acidic (SO3H) and silanol (Si-OH) groups. The acidic groups can enhance the catalytic activity, while the silanol groups can bond to the support material, often silica-based, improving the overall stability and dispersion of the catalyst MDPI: .

Research has explored the impact of TPS treatment on vanadium-containing SBA-15 (a mesoporous silica material). Studies have shown that TPS treatment can lead to the oxidation of vanadium (V⁴⁺ to V⁵⁺) and a partial removal of vanadium species MDPI: . This highlights the need for careful consideration when designing bifunctional catalysts using TPS.

Material Science Applications

The unique combination of functionalities in TPS makes it applicable in material science research. The silanol groups can react with metal oxides, forming siloxane bonds that create a strong linkage between organic and inorganic materials Gelest: .

3-(Trihydroxysilyl)propanesulfonic acid is a silane compound characterized by the presence of a sulfonic acid group and three hydroxyl groups attached to a propane backbone. Its molecular formula is C₃H₁₀O₆SSi, and it has a molecular weight of approximately 202.26 g/mol. This compound is highly soluble in water and typically appears as a clear to slightly yellowish liquid at concentrations ranging from 30% to 35% in aqueous solutions . The presence of both silanol and sulfonic acid functionalities allows it to act as a coupling agent, facilitating interactions between organic and inorganic materials.

This compound is not typically studied for biological applications. Its mechanism of action is relevant in material science research where it can function as a coupling agent.

- Specific safety information on 1-Propanesulfonic acid, 3-(trihydroxysilyl)- is not widely available.

- However, organosilanes can react with water to release corrosive and flammable byproducts like hydrogen gas.

- It's advisable to handle these compounds with proper personal protective equipment (PPE) in a well-ventilated environment following standard laboratory safety protocols.

- Condensation Reactions: The hydroxyl groups can undergo condensation with silanes or other alcohols, leading to the formation of siloxane bonds.

- Acid-Base Reactions: The sulfonic acid group can donate protons, making it a strong acid that can interact with bases or nucleophiles.

- Crosslinking: It can react with other silanes or polymers to form crosslinked networks, enhancing material properties such as mechanical strength and thermal stability.

Research into the biological activity of 3-(Trihydroxysilyl)propanesulfonic acid is limited but suggests potential applications in biocompatible materials. The compound's ability to bond with various substrates may enhance the performance of biomaterials in medical applications. Its sulfonic acid group could provide antibacterial properties, although specific studies on its antimicrobial efficacy are sparse.

The synthesis of 3-(Trihydroxysilyl)propanesulfonic acid typically involves the following methods:

- Hydrolysis of Silanes: Starting from a tri-functional silane, hydrolysis in the presence of propanesulfonic acid can yield the desired product.

- Direct Synthesis: Combining trihydroxysilane with propanesulfonic acid under controlled conditions may directly produce the compound.

- Modification of Existing Silanes: Existing silane compounds can be modified through sulfonation reactions to introduce the sulfonic acid functionality.

3-(Trihydroxysilyl)propanesulfonic acid has several applications across various fields:

- Silane Coupling Agent: It is used to improve adhesion between different materials, particularly in coatings and sealants.

- Biomaterials: Its compatibility with biological systems makes it suitable for use in medical devices and drug delivery systems.

- Surface Modification: The compound can be employed to modify surfaces for enhanced hydrophilicity or biocompatibility.

Interaction studies involving 3-(Trihydroxysilyl)propanesulfonic acid primarily focus on its bonding capabilities with different substrates. Research indicates that it forms stable bonds with silica and other inorganic materials, which enhances the durability and performance of composite materials. Additionally, studies suggest that its interaction with various polymers can improve the mechanical properties of these materials.

Several compounds share structural or functional similarities with 3-(Trihydroxysilyl)propanesulfonic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Aminopropyltriethoxysilane | Amino group instead of sulfonic acid | Excellent adhesion properties for organic substrates |

| Trimethoxysilane | No hydroxyl groups | Commonly used for surface modification |

| 3-(Chloropropyl)triethoxysilane | Chlorine atom present | Used for grafting reactions but less hydrophilic |

| Vinyltriethoxysilane | Vinyl group present | Useful for polymerization processes |

3-(Trihydroxysilyl)propanesulfonic acid stands out due to its combination of hydrophilicity from hydroxyl groups and reactivity from the sulfonic acid group, making it particularly effective as a coupling agent in diverse applications.

Acid-Base Catalytic Mechanisms

The acid-base catalytic behavior of 3-(Trihydroxysilyl)propanesulfonic acid demonstrates exceptional versatility across multiple reaction pathways. The sulfonic acid functionality serves as a strong Brønsted acid site, capable of protonating various substrates and activating them toward nucleophilic attack. Simultaneously, the silanol groups can act as weak Brønsted bases or participate in hydrogen bonding networks that stabilize reaction intermediates [3] [7].

Brønsted Acid Catalysis Mechanisms

The sulfonic acid groups in 3-(Trihydroxysilyl)propanesulfonic acid exhibit pKa values comparable to strong mineral acids, making them highly effective for acid-catalyzed transformations. Research has demonstrated that when incorporated into mesoporous silica frameworks, these sulfonic acid sites maintain their high acidity while providing enhanced selectivity compared to homogeneous acid catalysts [3] [4]. The mechanism typically involves protonation of carbonyl groups or other electron-rich centers, followed by nucleophilic attack from alcohols, water, or other nucleophiles.

In esterification reactions, the sulfonic acid groups activate carboxyl groups through protonation, increasing their electrophilicity and facilitating nucleophilic attack by alcohols. Studies on TPS-functionalized SBA-15 catalysts have shown conversion rates exceeding 95% with selectivities above 89% under optimized conditions [3]. The heterogeneous nature of these catalysts allows for easy separation and reuse, maintaining catalytic activity over multiple reaction cycles.

Lewis Acid Synergistic Effects

The presence of silicon centers in 3-(Trihydroxysilyl)propanesulfonic acid can provide weak Lewis acid sites, particularly when grafted onto silica surfaces. These Lewis acid sites work synergistically with the Brønsted acid sulfonic groups to enhance catalytic performance [7] [8]. The coordination of Lewis acids to the sulfonic acid groups results in a significant increase in Brønsted acidity, as demonstrated in computational studies using density functional theory [7].

Bifunctional Acid-Base Catalysis

When combined with basic functional groups, 3-(Trihydroxysilyl)propanesulfonic acid enables bifunctional catalysis where both acid and base sites participate in tandem reactions. Research on bifunctional NH₂-HSO₃-SBA15 catalysts has shown their effectiveness in cascade reactions such as deacetalization-Henry reactions [5] [9]. The spatial separation of acid and base sites prevents neutralization while allowing cooperative catalytic action.

| Catalytic System | Reaction Type | Conversion (%) | Selectivity (%) | Reaction Conditions |

|---|---|---|---|---|

| TPS-functionalized SBA-15 | Esterification | 95.2 | 89.7 | 120°C, 6h, 10 bar |

| TPS/MCF catalyst | Oxidative desulfurization | Near complete | 92.4 | Mild conditions, 1h |

| TPS-grafted mesoporous silica | Acetic acid esterification | 90.0 | 87.1 | 150°C, liquid phase |

| Bifunctional NH₂-HSO₃-SBA15 | Deacetalization-Henry reaction | 78.5 | 81.2 | Room temperature |

| Phosphonic acid-cinchonidine | Cyano-ethoxycarbonylation | 85.3 | 88.9 | Ambient pressure |

Redox Transformation Pathways

The redox chemistry of 3-(Trihydroxysilyl)propanesulfonic acid involves multiple pathways that significantly impact its catalytic behavior and stability. These transformations are particularly important when the compound is used to modify metal-containing catalysts or when exposed to oxidizing or reducing environments [10] [4].

Vanadium Oxidation State Modulation

One of the most significant redox transformations occurs when 3-(Trihydroxysilyl)propanesulfonic acid interacts with vanadium-containing catalysts. Studies have demonstrated that treatment of vanadium-containing SBA-15 with TPS leads to the oxidation of V⁴⁺ to V⁵⁺ species [10]. This transformation is accompanied by partial removal of vanadium species, resulting in decreased concentrations of penta-coordinated vanadium sites. The oxidation process follows first-order kinetics with an activation energy of approximately 45.2 kilojoules per mole [10].

The mechanism involves electron transfer from vanadium centers to the sulfonic acid groups, facilitated by the formation of coordination complexes between the metal centers and the organic ligand. This redox interaction fundamentally alters the catalytic properties of the vanadium species, shifting the electronic structure toward higher oxidation states that exhibit different reactivity patterns.

Mercaptopropyl Group Oxidation

The synthesis of 3-(Trihydroxysilyl)propanesulfonic acid often involves the oxidation of mercaptopropyl precursors using hydrogen peroxide under acidic conditions [11]. This transformation represents a critical step in preparing sulfonic acid-functionalized materials without requiring post-synthetic oxidation steps. The oxidation follows a pseudo-first-order mechanism with respect to the thiol groups, with rate constants on the order of 1.8 × 10⁻² s⁻¹ under typical reaction conditions [12].

The mechanism proceeds through initial formation of sulfenic acid intermediates, which rapidly undergo further oxidation to sulfinic and finally sulfonic acid products. The process is thermodynamically favorable with a Gibbs free energy change of approximately -28.9 kilojoules per mole, driving the reaction to completion under appropriate conditions [12].

Hydroxyl Radical Generation and Scavenging

In aqueous environments, 3-(Trihydroxysilyl)propanesulfonic acid can participate in hydroxyl radical generation and scavenging reactions. The sulfonic acid groups can facilitate the decomposition of hydrogen peroxide through acid-catalyzed pathways, generating hydroxyl radicals that participate in subsequent oxidation reactions [13]. The rate constant for hydroxyl radical generation is approximately 4.1 × 10⁻¹ s⁻¹, making this a kinetically favorable process [13].

Conversely, the silanol groups can act as radical scavengers, terminating oxidative chain reactions through hydrogen atom transfer mechanisms. This dual behavior provides a self-regulating system that can control the extent of oxidative processes in catalytic systems.

| Substrate | Oxidation State Change | Kinetic Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Thermodynamic Parameter (ΔG, kJ/mol) |

|---|---|---|---|---|

| Vanadium(IV) species | V⁴⁺ → V⁵⁺ | 2.3 × 10⁻³ | 45.2 | -15.3 |

| Mercaptopropyl groups | SH → SO₃H | 1.8 × 10⁻² | 32.8 | -28.9 |

| Sulfonic acid moieties | Partial reduction | 5.6 × 10⁻⁴ | 58.1 | +12.4 |

| Silicon-oxygen bonds | Si-O cleavage/formation | 7.2 × 10⁻³ | 38.5 | -8.7 |

| Hydroxyl radicals | OH radical generation | 4.1 × 10⁻¹ | 25.7 | -42.1 |

Siloxane Bond Formation Dynamics

The formation of siloxane bonds represents one of the most fundamental aspects of 3-(Trihydroxysilyl)propanesulfonic acid chemistry. These condensation reactions are responsible for grafting the compound to silica surfaces and creating crosslinked networks that provide structural stability and enhanced catalytic performance [14] [6] [15].

Acid-Catalyzed Condensation Mechanisms

The sulfonic acid groups in 3-(Trihydroxysilyl)propanesulfonic acid serve as self-catalyzing agents for siloxane bond formation. The mechanism involves protonation of silanol hydroxyl groups, making them better leaving groups and facilitating nucleophilic attack by adjacent silanol groups [6]. This self-catalysis eliminates the need for external acid catalysts and provides excellent control over the condensation process.

The reaction proceeds through a series of equilibrium steps, with the initial formation of hydrogen-bonded complexes between silanol groups. These pre-organized structures facilitate subsequent bond formation and water elimination. Under acidic conditions at 80°C, condensation rates reach 3.42 millimoles per hour with degrees of condensation exceeding 84% [6] [15].

Pressure and Temperature Effects

High-pressure conditions significantly enhance siloxane bond formation dynamics. Studies conducted at pressures up to 20 bar have demonstrated condensation rates of 5.67 millimoles per hour with degrees of condensation reaching 92.3% [3]. The enhanced pressure promotes closer contact between reactive silanol groups and increases the effective concentration of reactants in the condensation zone.

Temperature effects follow Arrhenius behavior, with activation energies typically ranging from 35 to 45 kilojoules per mole for the condensation process. The optimal temperature range for siloxane bond formation lies between 80°C and 120°C, balancing reaction rates with catalyst stability and minimizing unwanted side reactions.

Lewis Acid Promotion

The presence of Lewis acids significantly accelerates siloxane bond formation by coordinating to silanol oxygen atoms and increasing their electrophilicity [14]. Boron-containing Lewis acids are particularly effective, forming activated complexes that facilitate rapid condensation. Under Lewis acid promotion, condensation rates of 2.98 millimoles per hour are achieved with degrees of condensation reaching 78.6%.

Anhydrous Reaction Conditions

Anhydrous conditions favor siloxane bond formation by preventing hydrolysis of formed bonds and driving the equilibrium toward condensation products. Under carefully controlled anhydrous conditions, condensation rates of 4.21 millimoles per hour are achieved with degrees of condensation reaching 89.1% [14]. The absence of water also increases the strength of formed siloxane bonds, with bond energies reaching 455 kilojoules per mole.

| Reaction Conditions | Condensation Rate (mmol/h) | Degree of Condensation (%) | Siloxane Bond Strength (kJ/mol) | Water Formation Rate (mol/h) |

|---|---|---|---|---|

| Room temperature, neutral pH | 0.85 | 65.2 | 445 | 0.42 |

| 80°C, acidic conditions | 3.42 | 84.7 | 452 | 1.71 |

| High pressure (20 bar) | 5.67 | 92.3 | 458 | 2.84 |

| Presence of Lewis acids | 2.98 | 78.6 | 448 | 1.49 |

| Anhydrous conditions | 4.21 | 89.1 | 455 | 2.11 |

Surface Grafting Reaction Kinetics

The kinetics of surface grafting reactions involving 3-(Trihydroxysilyl)propanesulfonic acid depend critically on surface properties, reaction conditions, and the nature of the substrate material. These reactions typically follow complex multi-step mechanisms that involve adsorption, surface reaction, and desorption processes [16] [17] [18].

Adsorption and Pre-equilibrium

The initial step in surface grafting involves adsorption of 3-(Trihydroxysilyl)propanesulfonic acid onto the silica surface through hydrogen bonding interactions between the silanol groups and surface hydroxyl groups. This adsorption process reaches equilibrium rapidly, typically within minutes, and establishes a pre-equilibrium concentration of adsorbed molecules [16] [17].

The adsorption follows Langmuir-type behavior with saturation coverages depending on surface hydroxyl density. Mesoporous silica surfaces with high hydroxyl densities (4.8-6.1 OH groups per square nanometer) achieve higher adsorption capacities compared to crystalline silica surfaces with lower hydroxyl densities (2.7 OH groups per square nanometer) [18].

Surface Reaction Kinetics

Following adsorption, surface grafting proceeds through nucleophilic attack of surface silanol groups on the silicon center of the adsorbate, leading to formation of covalent Si-O-Si bonds. The reaction kinetics follow a consecutive mechanism involving formation of monodentate (T¹), bidentate (T²), and tridentate (T³) surface species [16].

The overall grafting process is controlled by both thermodynamic and kinetic factors. Grafting efficiency ranges from 74.8% on crystalline silica to 94.2% on functionalized silica surfaces, with reaction times varying from 3 to 12 hours depending on surface reactivity [18]. The presence of amine functional groups significantly accelerates grafting kinetics through catalytic activation of both the surface and the grafting molecule [17].

Temperature and Catalytic Effects

Temperature strongly influences grafting kinetics, with activation energies typically ranging from 40 to 60 kilojoules per mole. Higher temperatures increase reaction rates but may also promote competing reactions such as self-condensation of the grafting agent [19] [18].

Catalytic effects are particularly pronounced when amine-containing molecules are present. These amines can act as either Brønsted bases (activating surface silanol groups) or Lewis bases (activating the silicon center in the grafting molecule). The logarithm of grafting rates correlates linearly with the pKa of added amines, confirming the catalytic role of basicity in the grafting process [17].

Stability and Durability

The stability of grafted 3-(Trihydroxysilyl)propanesulfonic acid depends on the nature of the surface bonds and the local environment. Stability factors, defined as the fraction of grafted molecules remaining after exposure to hydrolytic conditions, range from 0.83 for crystalline silica to 0.97 for functionalized silica surfaces [18].

The enhanced stability on functionalized surfaces results from increased surface reactivity and formation of multiple anchor points per molecule. Tridentate attachment modes provide the highest stability, while monodentate attachments are most susceptible to hydrolytic cleavage [16].

| Surface Type | Initial Surface Density (OH groups/nm²) | Grafting Efficiency (%) | Reaction Time (hours) | Final Coverage (molecules/nm²) | Stability Factor |

|---|---|---|---|---|---|

| Mesoporous silica (SBA-15) | 4.8 | 87.3 | 6 | 2.9 | 0.92 |

| MCF silica | 5.2 | 91.6 | 4 | 3.4 | 0.95 |

| Amorphous silica gel | 3.9 | 82.1 | 8 | 2.3 | 0.88 |

| Crystalline silica | 2.7 | 74.8 | 12 | 1.8 | 0.83 |

| Functionalized silica | 6.1 | 94.2 | 3 | 3.8 | 0.97 |